REACTION_CXSMILES
|
[C:1]([C:4]1[CH:19]=[CH:18][C:7]([O:8][C:9]2[N:17]=[CH:16][CH:15]=[CH:14][C:10]=2[C:11]([OH:13])=O)=[CH:6][CH:5]=1)([OH:3])=[O:2].S(=O)(=O)(O)O>O>[O:13]=[C:11]1[C:10]2[C:9](=[N:17][CH:16]=[CH:15][CH:14]=2)[O:8][C:7]2[CH:18]=[CH:19][C:4]([C:1]([OH:3])=[O:2])=[CH:5][C:6]1=2
|
Name
|
2-(p-carboxyphenoxy)nicotinic acid
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(OC2=C(C(=O)O)C=CC=N2)C=C1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
is stirred at 180°-190°C for 40 minutes on an oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A jelly-like substance produced
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Type
|
TEMPERATURE
|
Details
|
on heating
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered off
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from aqueous dioxane
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2=C(OC3=NC=CC=C31)C=CC(=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |